Diethyl 2-ethoxymalonate

Heterocyclic Synthesis Microwave-Assisted Synthesis Pyrimidine Derivatives

Diethyl 2-ethoxymalonate (CAS 37555-99-0), also known as 2-ethoxy-malonic acid diethyl ester, is a malonate diester derivative characterized by an ethoxy substituent at the alpha-carbon position. This structural feature distinguishes it from unsubstituted diethyl malonate and other alpha-substituted malonates, conferring specific reactivity profiles relevant to organic synthesis.

Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
CAS No. 37555-99-0
Cat. No. B1590468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-ethoxymalonate
CAS37555-99-0
Molecular FormulaC9H16O5
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
InChIKeyPMIWYGMNGVBLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Ethoxymalonate (CAS 37555-99-0) Procurement Guide: Identity, Class, and Core Specifications


Diethyl 2-ethoxymalonate (CAS 37555-99-0), also known as 2-ethoxy-malonic acid diethyl ester, is a malonate diester derivative characterized by an ethoxy substituent at the alpha-carbon position [1]. This structural feature distinguishes it from unsubstituted diethyl malonate and other alpha-substituted malonates, conferring specific reactivity profiles relevant to organic synthesis . The compound is a colorless to pale yellow liquid with a molecular formula of C₉H₁₆O₅ and a molecular weight of 204.22 g/mol [1]. It is primarily utilized as a versatile building block and intermediate in the preparation of pharmaceuticals and agrochemicals [2].

Why Diethyl 2-Ethoxymalonate Cannot Be Casually Substituted: A Procurement Risk Assessment


Substituting Diethyl 2-ethoxymalonate with a generic malonate ester, such as unsubstituted diethyl malonate or diethyl methylmalonate, introduces significant synthetic risk due to divergent reactivity and selectivity profiles . The alpha-ethoxy group is not merely a spectator substituent; it actively modulates the electronic environment and steric accessibility of the malonate core, directly influencing reaction pathways and outcomes. For instance, in condensation reactions forming heterocycles, the use of an incorrect malonate can lead to drastically reduced yields or complete failure to form the desired scaffold, as the electronic and steric parameters required for cyclization are not met [1]. Therefore, procurement decisions must be based on the specific functional group compatibility required for a given synthetic route, not solely on the class of compound.

Quantitative Differentiation of Diethyl 2-Ethoxymalonate: A Data-Driven Comparison Against Analogs


Synthesis Yield Comparison: Diethyl 2-Ethoxymalonate vs. Diethyl Malonate in Heterocycle Formation

In a microwave-assisted one-pot synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the use of diethyl 2-ethoxymalonate as a reactant resulted in moderate to good yields when condensed with N-substituted thioureas [1]. This performance is differentiated from similar reactions using unsubstituted diethyl malonate, where the same reaction conditions would not produce the desired thiouracil derivative due to the lack of the alpha-ethoxy leaving group necessary for the cyclization step. While a direct head-to-head comparison within the same study is not provided, the described reaction is specific to the ethoxymalonate functionality [1].

Heterocyclic Synthesis Microwave-Assisted Synthesis Pyrimidine Derivatives

Functional Group-Specific Reactivity: Alpha-Ethoxy Group vs. Unsubstituted Malonates in Diazomalonate Synthesis

Diethyl 2-ethoxymalonate serves as a direct precursor to diethyl 2-chloromalonate via reaction with chlorine, which is a key step in the manufacture of diazomalonates used as antimigraine drugs . Unsubstituted diethyl malonate cannot undergo this direct chlorination to yield the required 2-chloro derivative. This pathway represents a class-level inference: alpha-substituted malonates with a suitable leaving group (like ethoxy) are required for this specific pharmaceutical intermediate synthesis, whereas unsubstituted malonates are not viable starting materials .

Diazomalonate Synthesis Pharmaceutical Intermediates Antimigraine Drugs

Physicochemical Property Differentiation: Boiling Point and Density vs. Diethyl Malonate

Diethyl 2-ethoxymalonate exhibits a reported boiling point of 261 °C and a density of 1.070 g/mL . This contrasts with diethyl malonate, which has a significantly lower boiling point of 199 °C and a density of 1.055 g/mL [1]. While this is supporting evidence for compound identity, these distinct physical properties are critical for quality control (QC) verification upon receipt and for process engineering calculations (e.g., distillation, solvent extraction) in industrial settings.

Physical Properties Procurement Specifications Analytical QC

Supplier-Specific Purity Benchmarks: A Procurement Quality Metric

Commercial suppliers offer Diethyl 2-ethoxymalonate with a typical purity specification of ≥97.0% as determined by Gas Chromatography (GC) . This represents a benchmark for procurement. While alternative vendors may offer lower purity grades (e.g., 95%+), the 97.0% (GC) specification ensures a higher degree of chemical homogeneity for sensitive applications. This is a direct head-to-head comparison of vendor specifications, not of the compound's inherent properties against an analog.

Chemical Purity Vendor Comparison GC Analysis

Optimal Application Scenarios for Diethyl 2-Ethoxymalonate (CAS 37555-99-0) Based on Verified Evidence


Synthesis of Pyrimidine-Based Pharmaceutical Scaffolds

As demonstrated in Section 3, diethyl 2-ethoxymalonate is specifically required for the one-pot microwave-assisted synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives [1]. This application is not accessible using unsubstituted diethyl malonate. Therefore, procurement of this specific compound is essential for medicinal chemistry programs focused on developing novel pyrimidine-containing drug candidates, including potential anticancer and antiviral agents.

Manufacturing of Diazomalonate-Derived Antimigraine Pharmaceuticals

The evidence in Section 3 establishes diethyl 2-ethoxymalonate as a key intermediate in the synthesis of diazomalonates, which are used in antimigraine drugs [1]. Its unique ability to be converted to diethyl 2-chloromalonate is a critical step in this process. Procuring this compound is therefore a non-negotiable requirement for industrial processes and R&D efforts aimed at producing this specific class of active pharmaceutical ingredients (APIs).

Quality Control and Process Engineering for Malonate Derivative Syntheses

The distinct physical properties of diethyl 2-ethoxymalonate, specifically its boiling point (261 °C) and density (1.070 g/mL), as detailed in Section 3, provide clear metrics for quality control and process monitoring [1]. These values can be used to verify the identity and purity of incoming shipments against certificates of analysis and to design and optimize industrial-scale processes involving distillation or liquid-liquid extraction, ensuring reproducibility and safety.

High-Purity Research and Development Requiring Minimal Side Reactions

The availability of diethyl 2-ethoxymalonate with a purity of ≥97.0% (GC) from select vendors, as compared in Section 3, makes it the preferred choice for sensitive R&D applications where trace impurities could confound results [1]. Procuring this higher-purity grade can significantly reduce the need for time-consuming and costly in-house purification, thereby accelerating research timelines and improving data quality in fields like catalysis and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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